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Introduction
Fobrepodacin disodium (formerly SPR720) is the orally bioavailable disodium salt formulation

of the prodrug fobrepodacin. In vivo, it is rapidly converted to its active moiety, SPR719, a novel

benzimidazole ethyl urea that inhibits the ATPase activity of bacterial DNA gyrase subunit B

(GyrB).[1][2] This mechanism is distinct from fluoroquinolone antibiotics that target the GyrA

subunit, suggesting a lack of cross-resistance.[2][3] Fobrepodacin has demonstrated significant

efficacy in murine models of chronic mycobacterial infections, including those caused by

Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM) such as Mycobacterium

avium complex (MAC) and Mycobacterium abscessus.[1][2] These notes provide detailed

summaries of preclinical data and experimental protocols for utilizing fobrepodacin disodium
in relevant chronic infection models.

Mechanism of Action
Fobrepodacin's active form, SPR719, targets the GyrB subunit of DNA gyrase, an essential

enzyme in bacteria responsible for introducing negative supercoils into DNA and managing

topological stress during DNA replication and transcription.[3][4] By competitively inhibiting the

ATPase active site on GyrB, SPR719 prevents the energy-dependent strand-passage

mechanism required for supercoiling.[3][4] This disruption leads to an accumulation of double-

strand breaks, stalls replication forks, and ultimately results in bacterial cell death.[3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12297940?utm_src=pdf-interest
https://www.benchchem.com/product/b12297940?utm_src=pdf-body
https://www.newtbdrugs.org/pipeline/compound/spr720-fobrepodacin
https://pubmed.ncbi.nlm.nih.gov/38394463/
https://pubmed.ncbi.nlm.nih.gov/38394463/
https://en.wikipedia.org/wiki/DNA_gyrase
https://www.newtbdrugs.org/pipeline/compound/spr720-fobrepodacin
https://pubmed.ncbi.nlm.nih.gov/38394463/
https://www.benchchem.com/product/b12297940?utm_src=pdf-body
https://en.wikipedia.org/wiki/DNA_gyrase
https://www.researchgate.net/figure/Overview-of-representative-bacterial-DNA-Gyrase-B-inhibitors_fig1_361150156
https://en.wikipedia.org/wiki/DNA_gyrase
https://www.researchgate.net/figure/Overview-of-representative-bacterial-DNA-Gyrase-B-inhibitors_fig1_361150156
https://en.wikipedia.org/wiki/DNA_gyrase
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12297940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bacterial Cell

Fobrepodacin Disodium
(Oral Prodrug)

SPR719
(Active Moiety)

In vivo
conversion

DNA Gyrase Complex
(GyrA/GyrB)

Inhibits GyrB
ATPase site

DNA Replication &
Transcription

Enables Bacterial Cell Death

Inhibition leads to
ATP

Binds to
GyrB

Blocked Pathway

Click to download full resolution via product page

Caption: Mechanism of action of Fobrepodacin disodium.

Data Presentation: Efficacy in Murine Chronic
Infection Models
The following tables summarize the efficacy of fobrepodacin (SPR720) in various murine

models of chronic mycobacterial infection.

Table 1: Efficacy of Fobrepodacin (SPR720) in a Murine Chronic Mycobacterium tuberculosis

(Mtb) Infection Model[1][5]
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Mouse Strain Mtb Strain
Treatment
Protocol

Route
Efficacy
(Compared to
Control)

BALB/c Erdman
100 mg/kg, twice

daily
Oral Gavage

~2.5-log CFU

decrease in

lungs

BALB/c &

C57BL/6
Erdman

10, 30, 100

mg/kg, once

daily, 5

days/week for 4

weeks

Oral Gavage

Dose-dependent

reduction in

mycobacterial

burden

Table 2: Efficacy of Fobrepodacin (SPR720) in a Murine Chronic Mycobacterium avium

Complex (MAC) Pulmonary Infection Model[2]

Mouse Strain MAC Strain
Treatment
Protocol

Route

Efficacy
(Compared to
Day 28
Untreated
Control)

C3HeB/FeJ
M. avium

(Chester)

25 mg/kg, once

daily for 28 days
Oral Gavage

~0.5-log CFU

decrease in

lungs

C3HeB/FeJ
M. avium

(Chester)

50 mg/kg, once

daily for 28 days
Oral Gavage

~1.0-log CFU

decrease in

lungs

C3HeB/FeJ
M. avium

(Chester)

100 mg/kg, once

daily for 28 days
Oral Gavage

~1.5-log CFU

decrease in

lungs

C3HeB/FeJ
M. avium

(Chester)

100 mg/kg

SPR720 +

Clarithromycin +

Ethambutol

Oral Gavage

Further reduction

in bacterial

burden vs

monotherapy
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Table 3: Efficacy of Fobrepodacin (SPR720) in a Murine Chronic Mycobacterium abscessus

Pulmonary Infection Model[2]

Mouse Strain
M. abscessus
Strain

Treatment
Protocol

Route

Efficacy
(Compared to
Day 28
Untreated
Control)

SCID 1513
25 mg/kg, once

daily for 28 days
Oral Gavage

Dose-dependent

reduction in lung

bacterial burden

SCID 1513
50 mg/kg, once

daily for 28 days
Oral Gavage

Dose-dependent

reduction in lung

bacterial burden

SCID 1513
100 mg/kg, once

daily for 28 days
Oral Gavage

Dose-dependent

reduction in lung

bacterial burden

SCID 1513

100 mg/kg

SPR720 +

Standard of Care

Agents

Oral Gavage

Further

reductions

detected vs

monotherapy

Experimental Protocols
The following are detailed protocols for establishing chronic mycobacterial infections in mice to

evaluate the efficacy of fobrepodacin disodium.

General Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38394463/
https://www.benchchem.com/product/b12297940?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12297940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Acclimatization
of Mice
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3. Infection of Mice
(e.g., Aerosol/Intravenous)

4. Establishment of Chronic Phase
(e.g., 3-10 weeks post-infection)
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- Vehicle Control
- Comparator Drugs

7. Endpoint Analysis
(e.g., after 4-8 weeks of treatment)

6. Daily Dosing via
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10. Data Analysis &
Statistical Comparison
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Caption: General workflow for preclinical evaluation.
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Protocol 1: Chronic Mycobacterium tuberculosis
Infection Model
This protocol is adapted from studies evaluating anti-tubercular agents in a chronic murine

model.[1][6][7]

1. Materials:

Mice: 6-week-old female BALB/c mice.

Bacteria:Mycobacterium tuberculosis Erdman (ATCC 35801).

Culture Media: Middlebrook 7H9 broth with OADC supplement, Middlebrook 7H11 agar.

Equipment: Aerosol infection chamber (e.g., Glas-Col), oral gavage needles.

Compound: Fobrepodacin disodium, vehicle control (e.g., PBS).

2. Procedure:

Inoculum Preparation: Culture M. tuberculosis Erdman in 7H9 broth to mid-log phase.

Prepare single-cell suspensions by brief sonication and passage through a 27-gauge needle.

Dilute to the desired concentration in sterile water.

Aerosol Infection: Acclimatize mice for one week. Expose mice to an aerosolized suspension

of M. tuberculosis in a calibrated chamber designed to deliver 50-100 CFU to the lungs.[7]

Confirm initial bacterial deposition by harvesting lungs from a subset of mice 24 hours post-

infection.

Establishment of Chronic Infection: Allow the infection to progress for 3-4 weeks. At this

stage, adaptive immunity contains the initial logarithmic growth, resulting in a stable, chronic

infection.[1][6]

Treatment:

Randomize mice into treatment groups (e.g., vehicle control, fobrepodacin 100 mg/kg,

comparator drug).
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Administer treatments daily via oral gavage for the specified duration (e.g., 4-8 weeks).

Endpoint Analysis:

At the end of the treatment period, euthanize mice.

Aseptically remove lungs and spleen.

Homogenize organs in sterile saline with 0.05% Tween-80.

Plate serial dilutions of the homogenates onto 7H11 agar plates.

Incubate plates at 37°C for 3-4 weeks and count colonies to determine CFU per organ.

Protocol 2: Chronic Mycobacterium avium Complex
(MAC) Pulmonary Infection Model
This protocol is based on the C3HeB/FeJ mouse model, which develops granulomas with

necrotic foci, mimicking aspects of human NTM disease.[2][8]

1. Materials:

Mice: C3HeB/FeJ mice.

Bacteria:M. avium (e.g., Chester strain ATCC 700898).

Equipment: Aerosol infection chamber.

Compound: Fobrepodacin disodium.

2. Procedure:

Inoculum Preparation: Prepare the M. avium inoculum as described for M. tuberculosis.

Aerosol Infection: Infect C3HeB/FeJ mice via the aerosol route to establish a pulmonary

infection. The bacterial burden will increase and peak around day 40 post-infection.[8]

Establishment of Chronic Infection: The chronic phase is typically established by day 28,

when treatment is initiated.[2] Some models allow the infection to stabilize for up to 10 weeks
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before starting treatment.[9][10]

Treatment: Administer fobrepodacin disodium or controls via oral gavage daily for 28 days

or as required.

Endpoint Analysis: Quantify bacterial load (CFU) in the lungs as described in Protocol 1.

Protocol 3: Chronic Mycobacterium abscessus
Pulmonary Infection Model
This protocol utilizes severely combined immunodeficient (SCID) mice, which are highly

susceptible and develop a progressive, chronic infection.[2] Alternative models in

immunocompetent mice often require embedding the bacteria in agar beads to prevent rapid

clearance.[11][12]

1. Materials:

Mice: SCID mice.

Bacteria:M. abscessus clinical isolate (e.g., strain 1513).

Compound: Fobrepodacin disodium.

2. Procedure:

Inoculum Preparation: Prepare the M. abscessus inoculum from a mid-log phase culture.

Intravenous Infection: Infect SCID mice with approximately 1 x 10^6 CFU via the tail vein.

This route establishes a systemic infection with significant bacterial growth in the lungs,

spleen, and liver.[2]

Establishment of Chronic Infection: Allow the infection to establish for 28 days. Untreated

SCID mice will show a progressive increase in bacterial burden in target organs.

Treatment: Begin daily oral gavage administration of fobrepodacin disodium or controls on

day 28 post-infection and continue for the desired duration (e.g., 28 days).
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Endpoint Analysis: Euthanize mice and determine CFU counts in the lungs, spleen, and liver

as described in Protocol 1.

Conclusion
Fobrepodacin disodium has demonstrated potent, dose-dependent bactericidal activity in

robust murine models of chronic mycobacterial infection. The protocols and data presented

here provide a framework for researchers to design and execute preclinical studies to further

evaluate the efficacy and therapeutic potential of this novel DNA gyrase B inhibitor. The distinct

mechanism of action and promising in vivo activity position fobrepodacin as a valuable

candidate for the treatment of challenging NTM and tuberculosis infections.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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